2,3-Dimethyl-2-pentene

Catalog No.
S702823
CAS No.
10574-37-5
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2-pentene

CAS Number

10574-37-5

Product Name

2,3-Dimethyl-2-pentene

IUPAC Name

2,3-dimethylpent-2-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5H2,1-4H3

InChI Key

WFHALSLYRWWUGH-UHFFFAOYSA-N

SMILES

CCC(=C(C)C)C

Canonical SMILES

CCC(=C(C)C)C

2,3-Dimethyl-2-pentene is an organic compound classified as an alkene, characterized by its double bond between the second and third carbon atoms of a five-carbon chain. Its molecular formula is C7_7H14_{14}, and it has a molecular weight of approximately 98.19 g/mol. The structural formula can be represented as follows:

text
CH3 |CH3-C=C-CH2-CH3

This compound features two methyl groups attached to the second and third carbon atoms, creating a branched structure that contributes to its unique chemical properties, including steric hindrance around the double bond, which can influence its reactivity compared to linear alkenes .

2,3-Dimethyl-2-pentene itself does not have a known biological function or mechanism of action.

  • Flammability: Flammable liquid with a low flash point. Keep away from heat and open flames [4].
  • Safety Information: Limited data available. Handle with care according to general laboratory safety guidelines for organic solvents.

Data Source:

  • The Good Scents Company:
Typical of alkenes:

  • Ozonolysis: When treated with ozone (O3_3), it cleaves the double bond to form carbonyl compounds. The reaction can be summarized as:
    C7H14+O3C3H6O+C4H8O\text{C}_7\text{H}_{14}+O_3\rightarrow \text{C}_3\text{H}_6\text{O}+\text{C}_4\text{H}_8\text{O}
    This results in acetone (C3_3H6_6O) and butanone (C4_4H8_8O) as products .
  • Hydrogenation: The compound can be hydrogenated in the presence of catalysts to yield saturated hydrocarbons.
  • Electrophilic Addition: It can react with electrophiles due to the presence of the double bond, leading to various addition products depending on the conditions .

Several methods exist for synthesizing 2,3-dimethyl-2-pentene:

  • Dehydration of Alcohols: A common method involves dehydrating 2,3-dimethyl-2-pentanol using an acid catalyst:
    CH3C CH3)2CH OH CH3H+CH3C CH3)=C CH3)2+H2O\text{CH}_3\text{C CH}_3)_2\text{CH OH CH}_3\xrightarrow{\text{H}^+}\text{CH}_3\text{C CH}_3)=\text{C CH}_3)_2+\text{H}_2\text{O}
  • Multi-step Synthesis: Other synthetic routes may involve multiple steps starting from simpler precursors .

2,3-Dimethyl-2-pentene finds applications primarily in:

  • Chemical Synthesis: It serves as a reagent in various organic reactions and can act as an initiator or catalyst in polymerization processes.
  • Industrial Uses: Due to its chemical properties, it is valuable in the production of other chemicals and materials .

Several compounds share structural similarities with 2,3-dimethyl-2-pentene. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
1-PenteneC5_5H10_{10}Linear alkene, more reactive due to less steric hindrance.
2-Methyl-1-buteneC5_5H10_{10}Has a double bond at the first position; less branched.
3-HexeneC6_6H12_{12}Longer carbon chain; linear structure affects reactivity.
1-OcteneC8_8H16_{16}Linear alkene; used in polymer production.

The key uniqueness of 2,3-dimethyl-2-pentene lies in its branched structure and steric hindrance around the double bond, which influences its reactivity profile compared to linear alkenes .

The study of alkenes has been fundamental to the development of organic chemistry since the early 19th century, with branched alkenes like 2,3-dimethyl-2-pentene gaining particular attention during the mid-20th century. Researchers became increasingly interested in how substitution patterns affect physical properties and chemical reactivity of these unsaturated compounds.

The historical record of this specific compound intersects with the work of notable chemists like Albert Leon Henne (1901-1967), who made significant contributions to organofluorine chemistry while serving at Ohio State University from 1931 until shortly before his death in 1967. During this period, extensive studies on branched alkenes helped establish fundamental principles regarding the stability of differently substituted double bonds.

Remarkably, boiling point measurements for 2,3-dimethyl-2-pentene date back to Wagner's work in 1878, demonstrating the long-standing interest in characterizing this compound. Throughout the 20th century, researchers including Favorskii and Alekseeva (1920), Pariselle and Simon (1921), and numerous others continued refining our understanding of its physical properties, gradually achieving greater precision in their measurements.

Positioning within Contemporary Organic Synthesis Literature

In modern organic synthesis, 2,3-dimethyl-2-pentene serves both as a subject of study and as a synthetic intermediate. Its unique position as a branched, trisubstituted alkene with specific substitution patterns makes it valuable for investigating structure-reactivity relationships. The compound features prominently in studies exploring addition reactions, regioselectivity, and stereoselectivity principles that are central to organic synthesis.

This alkene has been utilized in several synthetic pathways, including as a precursor in the preparation of more complex organic molecules. Its involvement in cycloaddition reactions and various addition transformations contributes to its utility in building more complex carbon frameworks. Recent synthesis studies indicate continued interest in optimizing routes to produce this compound, with researchers exploring new methodologies involving Grignard reactions and subsequent dehydration processes.

Theoretical Significance in Alkene Reaction Mechanisms

From a theoretical perspective, 2,3-dimethyl-2-pentene exemplifies several critical concepts in organic chemistry. Its trisubstituted double bond structure provides an excellent model for studying hyperconjugation effects on alkene stability. This stabilizing interaction occurs when sigma bonds (usually C-H or C-C) adjacent to a double bond overlap with the p-orbitals of the π-bond, sharing electron density and increasing overall stability.

In addition reactions, 2,3-dimethyl-2-pentene demonstrates important principles of regioselectivity, where the preferred site of addition is determined by electronic and steric factors. The presence of the ethyl group at position 3 and the two methyl groups creates an asymmetric electronic environment around the double bond, influencing the outcomes of electrophilic addition reactions.

The compound also serves as a model for studying reaction stereochemistry. Additions to the double bond can occur through syn addition (where both new bonds form on the same face of the alkene) or anti addition (where new bonds form on opposite faces), depending on the reaction mechanism. These stereochemical outcomes provide insights into reaction pathways and transition state geometries.

XLogP3

3.3

Boiling Point

97.5 °C

Melting Point

-118.3 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

50.22 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

10574-37-5

Wikipedia

2,3-dimethyl-2-pentene

Dates

Modify: 2023-08-15

Explore Compound Types